Cas no 851802-95-4 (1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one)

1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
- 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
- Ethanone, 1-[2-[[(2-chloro-6-fluorophenyl)methyl]thio]-4,5-dihydro-1H-imidazol-1-yl]-2-phenyl-
- AKOS024588950
- 1-(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
- 1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one
- 1-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone
- 851802-95-4
- F0630-0898
-
- インチ: 1S/C18H16ClFN2OS/c19-15-7-4-8-16(20)14(15)12-24-18-21-9-10-22(18)17(23)11-13-5-2-1-3-6-13/h1-8H,9-12H2
- InChIKey: RDWJKUVICZMGGZ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1C(SCC2=C(F)C=CC=C2Cl)=NCC1)CC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 362.0655902g/mol
- どういたいしつりょう: 362.0655902g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 470
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.31±0.1 g/cm3(Predicted)
- ふってん: 491.9±55.0 °C(Predicted)
- 酸性度係数(pKa): 2.25±0.60(Predicted)
1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-0898-4mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-5mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-2mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-10μmol |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-1mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-50mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-3mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-10mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-20mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0630-0898-15mg |
1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one |
851802-95-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one 関連文献
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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8. Book reviews
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-oneに関する追加情報
Introduction to 1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one and Its Significance in Modern Chemical Biology
The compound with the CAS number 851802-95-4, specifically named as 1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The structural motif incorporates several key pharmacophoric elements, including a fluorinated aromatic ring, a methylsulfanyl group, and an imidazole core, which collectively contribute to its unique chemical and biological properties.
Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in drug discovery. Among these, imidazole derivatives have been extensively studied for their role in modulating various biological pathways. The presence of a 4,5-dihydro-1H-imidazol-1-yl moiety in this compound suggests potential interactions with biological targets such as enzymes and receptors, which are critical for therapeutic intervention. The chloro and fluoro substituents on the aromatic ring further enhance the compound's pharmacological profile by influencing its metabolic stability and binding affinity.
The methylsulfanyl group appended to the aromatic ring adds another layer of complexity to the molecule. This functional group is known to participate in various non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are essential for drug-receptor binding. The strategic placement of this group in the molecular structure may enhance the compound's ability to interact with biological targets, thereby improving its therapeutic efficacy. Additionally, the phenylethanone moiety at the other end of the molecule contributes to the overall solubility and bioavailability of the compound, making it a promising candidate for further pharmacological exploration.
In the context of contemporary drug discovery, this compound exemplifies the growing trend toward rational drug design. By leveraging computational chemistry and high-throughput screening techniques, researchers can systematically optimize molecular structures to enhance their biological activity. The combination of structural features such as the fluorinated aromatic ring, methylsulfanyl group, and imidazole core makes this compound a valuable scaffold for developing novel therapeutics. Its potential applications span across various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.
One particularly intriguing aspect of this compound is its potential role in modulating enzyme activity. Enzymes are central to numerous biological processes, and their dysregulation is often associated with disease states. By targeting specific enzymes with small molecules like this one, researchers can develop drugs that restore normal physiological function. The unique structural features of this compound make it well-suited for interacting with enzymes such as kinases and phosphodiesterases, which are implicated in cancer progression and other pathological conditions.
Furthermore, the presence of both electrophilic and nucleophilic centers in this molecule allows for diverse chemical modifications. This flexibility enables medicinal chemists to explore different analogues with tailored pharmacological properties. For instance, introducing additional functional groups or altering substitution patterns can fine-tune the compound's activity against specific biological targets. Such modifications are crucial for optimizing drug candidates for clinical use.
The synthetic approach to obtaining this compound also reflects contemporary advancements in organic chemistry. Modern synthetic methodologies emphasize efficiency, scalability, and sustainability. By employing catalytic processes and green chemistry principles, researchers can minimize waste and improve yield during production. These innovations not only reduce costs but also align with global efforts to promote environmentally responsible chemical synthesis.
Recent studies have begun to explore the pharmacokinetic properties of this compound using advanced computational modeling techniques. These models predict how the molecule behaves within biological systems, providing insights into its absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). Such information is critical for assessing the feasibility of translating preclinical findings into clinical applications.
The interdisciplinary nature of modern chemical biology also underscores the importance of collaboration between chemists, biologists, and pharmacologists. By integrating knowledge from multiple disciplines, researchers can accelerate drug discovery pipelines and develop more effective therapeutic strategies. This compound serves as a prime example of how interdisciplinary approaches can lead to innovative solutions in medicine.
In conclusion,1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one (CAS no 851802-95-4) represents a promising candidate for further exploration in drug development. Its unique structural features offer potential applications across various therapeutic areas, while its synthetic accessibility allows for extensive molecular optimization. As research continues to uncover new biological targets and develop innovative synthetic methodologies,this compound is poised to play a significant role in advancing our understanding of disease mechanisms and developing novel therapeutics.
851802-95-4 (1-(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethan-1-one) 関連製品
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